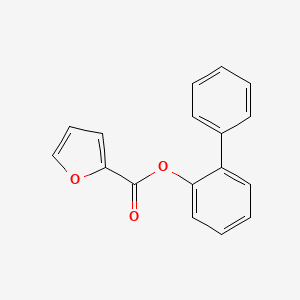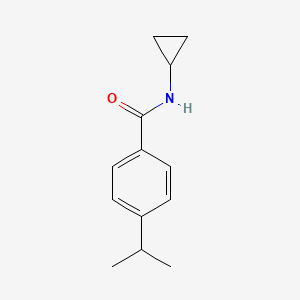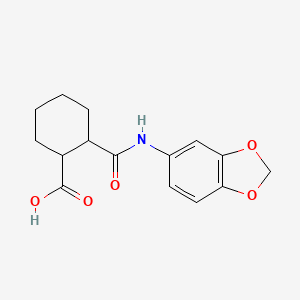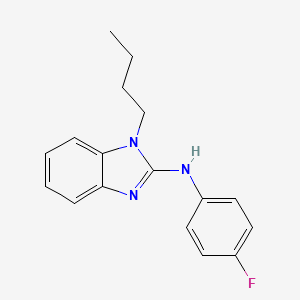
Biphenyl-2-yl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl-2-yl furan-2-carboxylate is an organic compound that combines a biphenyl group with a furan ring through a carboxylate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-2-yl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with biphenyl-2-ol. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are optimized to ensure scalability and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Biphenyl-2-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Biphenyl-2-yl furan-2-methanol.
Substitution: Halogenated biphenyl-2-yl furan-2-carboxylates.
Applications De Recherche Scientifique
Chemistry
In chemistry, biphenyl-2-yl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for binding studies and the investigation of biological activity.
Medicine
In medicine, this compound derivatives have shown potential as therapeutic agents. They are being explored for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mécanisme D'action
The mechanism of action of biphenyl-2-yl furan-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The furan ring and biphenyl group contribute to its binding affinity and specificity, allowing it to interact with various biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl-2-yl furan-3-carboxylate: Similar structure but with the carboxylate group at the 3-position of the furan ring.
Biphenyl-4-yl furan-2-carboxylate: Similar structure but with the biphenyl group attached at the 4-position.
Phenyl furan-2-carboxylate: Lacks the biphenyl group, making it less complex.
Uniqueness
Biphenyl-2-yl furan-2-carboxylate is unique due to the specific positioning of the biphenyl and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C17H12O3 |
|---|---|
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
(2-phenylphenyl) furan-2-carboxylate |
InChI |
InChI=1S/C17H12O3/c18-17(16-11-6-12-19-16)20-15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-12H |
Clé InChI |
ZRMREQCQEDPJTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10978296.png)
![N-(2-oxo-2-{[6-(trifluoromethyl)pyridin-3-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10978298.png)
![N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10978300.png)
![1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B10978306.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide](/img/structure/B10978310.png)

![N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B10978338.png)


![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10978353.png)
![6-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10978363.png)
![methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10978370.png)

![2-{[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10978380.png)